

An In-depth Technical Guide to 1-Phenylcyclopentanecarbonitrile: Chemical Properties and Structure

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Compound of Interest

Compound Name: *1-Phenylcyclopentanecarbonitrile*

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Introduction

1-Phenylcyclopentanecarbonitrile is a versatile bifunctional molecule featuring a cyclopentane ring, a phenyl group, and a nitrile moiety. Its unique structural characteristics make it a valuable building block in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals and fine chemicals.^[1] The presence of the reactive nitrile group and the aromatic phenyl ring allows for a wide range of chemical transformations, making it a key precursor for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

1-Phenylcyclopentanecarbonitrile consists of a five-membered cyclopentane ring where one carbon atom is substituted with both a phenyl group and a nitrile group. This quaternary carbon is a key structural feature, influencing the molecule's reactivity and stereochemistry.

Structure:

- IUPAC Name: 1-phenylcyclopentane-1-carbonitrile^[2]

- CAS Number: 77-57-6[2]
- Molecular Formula: C₁₂H₁₃N[2]
- Canonical SMILES: C1CCC(C1)(C#N)C2=CC=CC=C2
- InChI: InChI=1S/C12H13N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2[2]

Physicochemical Properties

A summary of the key physicochemical properties of **1-phenylcyclopentanecarbonitrile** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	171.24 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	108°C at 0.8 mmHg	[1]
Density	1.03 g/cm ³	
Solubility	Insoluble in water; Soluble in organic solvents.	[1]
Refractive Index	1.533	

Experimental Protocols

Synthesis of 1-Phenylcyclopentanecarbonitrile

The most common laboratory synthesis of **1-phenylcyclopentanecarbonitrile** involves the alkylation of phenylacetonitrile with 1,4-dibromobutane in the presence of a strong base.[3]

Reaction: Phenylacetonitrile + 1,4-Dibromobutane → **1-Phenylcyclopentanecarbonitrile**

Materials:

- Phenylacetonitrile

- 1,4-Dibromobutane
- Sodium hydroxide (NaOH)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (or other suitable organic solvent)
- Water
- Anhydrous magnesium sulfate
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Heating mantle and magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of phenylacetonitrile in DMSO, add a concentrated aqueous solution of sodium hydroxide dropwise with stirring.
- After the initial reaction, slowly add 1,4-dibromobutane to the mixture.
- Heat the reaction mixture and maintain it at a temperature that allows for a steady reaction rate, monitoring the progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and quench with water.
- Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- The crude product can be purified by vacuum distillation to yield pure **1-phenylcyclopentanecarbonitrile**.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **1-phenylcyclopentanecarbonitrile** in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Analysis: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclopentane ring. The aromatic protons will typically appear as multiplets in the downfield region (around 7.2-7.5 ppm). The cyclopentyl protons will appear as multiplets in the upfield region.
- ^{13}C NMR Analysis: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the quaternary carbon, the aromatic carbons, and the aliphatic carbons of the cyclopentane ring.

2. Infrared (IR) Spectroscopy

- Sample Preparation: A neat sample of the liquid can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
 - C≡N stretch: A sharp, medium-intensity peak around $2240\text{-}2260\text{ cm}^{-1}$.
 - Aromatic C-H stretch: Peaks above 3000 cm^{-1} .
 - Aliphatic C-H stretch: Peaks below 3000 cm^{-1} .
 - Aromatic C=C stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS).
- Analysis: Electron ionization (EI) mass spectrometry will result in the formation of a molecular ion (M^+) peak corresponding to the molecular weight of the compound ($m/z = 171$). The fragmentation pattern will provide further structural information. Common fragmentation pathways may involve the loss of the nitrile group or cleavage of the cyclopentane ring.

Chemical Reactivity and Potential Transformations

The chemical reactivity of **1-phenylcyclopentanecarbonitrile** is primarily centered around its two main functional groups: the nitrile group and the phenyl group.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

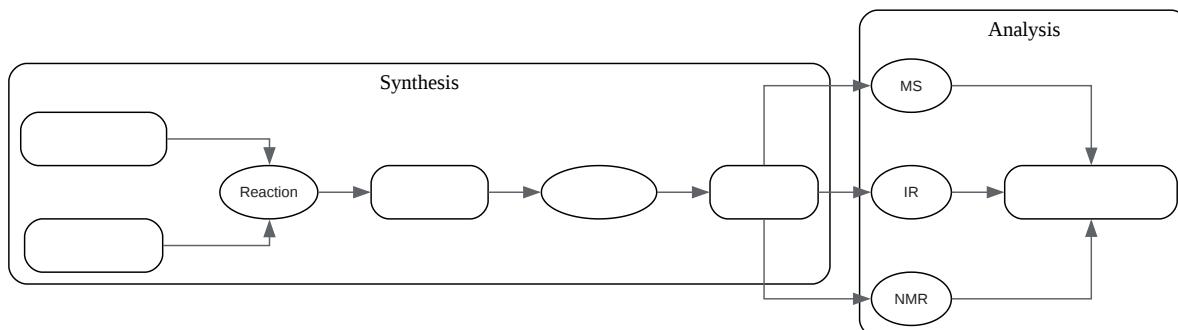
- Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-phenylcyclopentanecarboxylic acid.
- Reduction: The nitrile can be reduced to a primary amine, 1-(aminomethyl)-1-phenylcyclopentane, using reducing agents such as lithium aluminum hydride ($LiAlH_4$) or catalytic hydrogenation.

Reactions of the Phenyl Group

The phenyl group can undergo electrophilic aromatic substitution reactions, although the reaction conditions need to be carefully controlled to avoid side reactions involving the nitrile group.

Visualizations

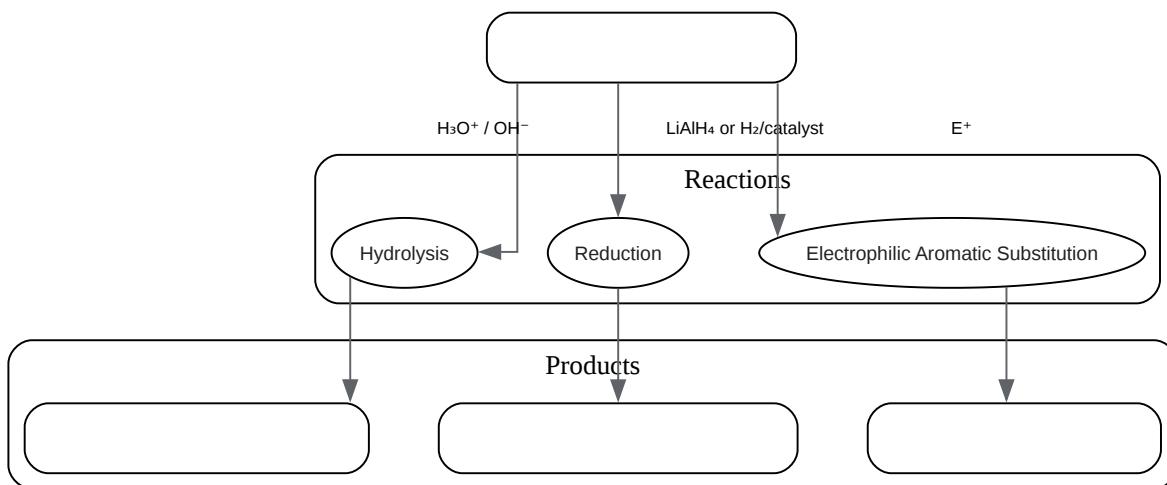
Logical Workflow for Synthesis and Analysis



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Caption: Workflow for the synthesis and analysis of **1-Phenylcyclopentanecarbonitrile**.

Key Chemical Transformations



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Caption: Key chemical transformations of **1-Phenylcyclopentanecarbonitrile**.

Conclusion

1-Phenylcyclopentanecarbonitrile is a valuable and versatile intermediate in organic synthesis. Its well-defined chemical properties and the reactivity of its nitrile and phenyl functional groups provide a platform for the creation of a diverse range of more complex molecules. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists in the fields of chemistry and drug development to effectively utilize this compound in their synthetic endeavors. A thorough understanding of its structure and reactivity is crucial for its successful application in the development of novel chemical entities.

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